4,6-Dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-2-carboxamide
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Overview
Description
4,6-Dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological and chemical properties. The presence of multiple functional groups, including pyrimidine, benzothiazole, and carboxamide, makes this compound a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form 1,3-benzothiazole
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent product quality and yield. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4,6-Dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-2-carboxamide is studied for its potential biological activities. It has been investigated for its antibacterial, antifungal, and anticancer properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used as a lead compound in the development of new drugs targeting various diseases, including infections and cancer.
Industry: In industry, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-2-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
2-Methyl-1,3-benzothiazol-5-ylamine: A closely related compound with similar structural features.
4,6-Dimethylpyrimidine-2-carboxamide: A simpler analog lacking the benzothiazole moiety.
N-(2-methyl-1,3-benzothiazol-5-yl)acetamide: Another benzothiazole derivative with different functional groups.
Uniqueness: 4,6-Dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-2-carboxamide stands out due to its combination of multiple functional groups, which contribute to its unique chemical and biological properties
Properties
IUPAC Name |
4,6-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-8-6-9(2)17-14(16-8)15(20)19-11-4-5-13-12(7-11)18-10(3)21-13/h4-7H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUVGQNTTYIHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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